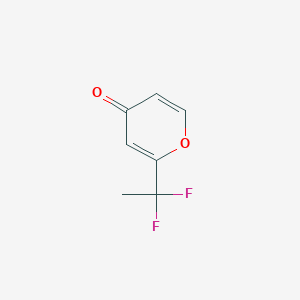
1-(6-(Phenylamino)pyridin-3-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(Phenylamino)pyridin-3-yl)propan-1-one is an organic compound with the molecular formula C14H14N2O. This compound is characterized by a pyridine ring substituted with a phenylamino group at the 6-position and a propanone group at the 1-position. It is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Phenylamino)pyridin-3-yl)propan-1-one typically involves the reaction of 6-aminopyridine with phenyl isocyanate to form the phenylamino-pyridine intermediate. This intermediate is then reacted with propanone under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 1-(6-(Phenylamino)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylamino and pyridine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学研究应用
1-(6-(Phenylamino)pyridin-3-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 1-(6-(Phenylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Similar Compounds:
- 1-(2-Methyl-6-phenylamino-pyridin-3-yl)-propan-1-one
- 1-(3-Pyridinyl)-2-propanone
- 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
Comparison: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
属性
分子式 |
C14H14N2O |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
1-(6-anilinopyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C14H14N2O/c1-2-13(17)11-8-9-14(15-10-11)16-12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,15,16) |
InChI 键 |
TTZNCKCMAZIHKR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CN=C(C=C1)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)







![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)

